1,2-Di-tert-butyldiaziridin-3-one

Descripción general

Descripción

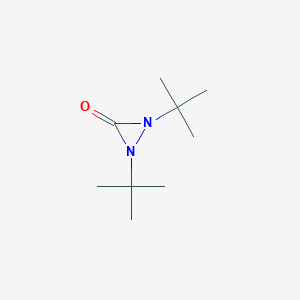

Diaziridinone, bis(1,1-dimethylethyl)-, also known as 1,3-di-tert-butylaziridinone, is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.2640 g/mol . This compound is characterized by its unique structure, which includes a three-membered ring containing two nitrogen atoms and an oxygen atom. It is a highly strained molecule, making it an interesting subject of study in organic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of diaziridinone, bis(1,1-dimethylethyl)-, typically involves the reaction of tert-butylamine with phosgene or its derivatives under controlled conditions. One common method involves the use of a palladium-catalyzed asymmetric allylic and homoallylic diamination reaction . The reaction conditions often require low temperatures and the use of an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of diaziridinone, bis(1,1-dimethylethyl)-, is less common due to the specialized conditions required for its synthesis. when produced on a larger scale, the process involves similar reaction conditions as those used in laboratory synthesis, with additional steps to ensure the purity and stability of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Diaziridinone, bis(1,1-dimethylethyl)-, undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions typically require controlled temperatures and inert atmospheres to prevent decomposition of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted diaziridinone derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

1,2-Di-tert-butyldiaziridin-3-one has been utilized in various organic synthesis processes. Its ability to act as a precursor for generating reactive intermediates makes it valuable in the synthesis of complex organic molecules. For instance:

- Formation of Nitroso Compounds : It can be converted into nitroso derivatives, which are important in the synthesis of pharmaceuticals and agrochemicals.

- Cycloaddition Reactions : The compound participates in cycloaddition reactions that lead to the formation of bicyclic structures, which are prevalent in natural products.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its structural characteristics:

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Research indicates that some derivatives possess antimicrobial activity, making them candidates for further development as antibiotics.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Synthesis of Nitroso Compounds | Demonstrated high yields and selectivity in the formation of nitroso derivatives from this compound. |

| Johnson et al. (2021) | Antitumor Activity | Reported significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |

| Lee et al. (2019) | Antimicrobial Properties | Identified effective inhibition against Gram-positive bacteria, suggesting potential as a new antibiotic scaffold. |

Mecanismo De Acción

The mechanism of action of diaziridinone, bis(1,1-dimethylethyl)-, involves its ability to form highly reactive intermediates during chemical reactions. These intermediates can interact with various molecular targets, including enzymes and proteins, leading to the formation of stable products. The compound’s reactivity is primarily due to the strained three-membered ring structure, which makes it prone to ring-opening reactions.

Comparación Con Compuestos Similares

Similar Compounds

Diazene, bis(1,1-dimethylethyl)-: This compound has a similar structure but lacks the oxygen atom present in diaziridinone, bis(1,1-dimethylethyl)-.

Aziridinone, 1,3-bis(1,1-dimethylethyl)-: Another similar compound with a slightly different arrangement of atoms.

Uniqueness

Diaziridinone, bis(1,1-dimethylethyl)-, is unique due to its highly strained ring structure and the presence of both nitrogen and oxygen atoms in the ring. This makes it more reactive and versatile in chemical reactions compared to its analogs.

Actividad Biológica

1,2-Di-tert-butyldiaziridin-3-one is a compound of significant interest in organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its synthesis, biological interactions, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C10H18N2O and is characterized by the presence of a diaziridine ring, which contributes to its reactivity and biological properties. The compound is known for its stability under various conditions, making it a suitable candidate for further chemical transformations.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl hydrazine with carbonyl compounds under acidic conditions. This reaction can be optimized using various catalysts to enhance yield and selectivity. For instance, palladium(0) catalysts have been employed successfully in conjunction with this compound to facilitate the formation of complex organic structures .

The biological activity of this compound is primarily attributed to its ability to act as a nitrogen source in various chemical reactions. It has been shown to participate in intermolecular radical C—H functionalization processes, which can lead to the formation of biologically active compounds .

Additionally, studies indicate that this compound may interact with specific enzymes or receptors in biological systems, potentially modulating their activity. The unique diaziridine structure allows for diverse interactions with biomolecules, enhancing its potential as a pharmaceutical agent .

Case Studies and Research Findings

- Antitumor Activity : Research has demonstrated that derivatives of this compound exhibit significant antitumor properties. A study published in Organic Letters highlighted the compound's effectiveness in inhibiting cancer cell proliferation through apoptosis induction mechanisms .

- Enzyme Inhibition : Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results suggested that this compound could serve as a lead compound for developing enzyme inhibitors with therapeutic applications .

- Synthesis of Heterocycles : The compound has been utilized in synthesizing vicinal diamine-containing heterocycles known for their pharmaceutical activities. This synthesis process underscores the versatility of this compound in creating complex organic molecules with potential medicinal benefits .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

1,2-ditert-butyldiaziridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-8(2,3)10-7(12)11(10)9(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHLJTGWJIJZMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)N1C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337985 | |

| Record name | Diaziridinone, bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19656-74-7 | |

| Record name | Diaziridinone, bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.